CU-CPT17e

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

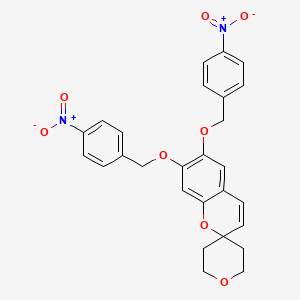

IUPAC Name |

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTNFHWDTHQECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118086 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109805-75-4 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CU-CPT17e

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CU-CPT17e is a novel small molecule that functions as a potent agonist for multiple Toll-like Receptors (TLRs), specifically TLR3, TLR8, and TLR9. Its mechanism of action is centered on the activation of these innate immune receptors, leading to a cascade of downstream signaling events that culminate in robust anti-cancer activity. The primary effects of this compound include the induction of apoptosis (programmed cell death) and S-phase cell cycle arrest in cancer cells, alongside the stimulation of a pro-inflammatory response characterized by the secretion of various cytokines. This multi-faceted mechanism underscores its potential as a therapeutic agent in oncology, acting both directly on tumor cells and by modulating the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound's activity.

Table 1: NF-κB Activation in HEK293 Cells [1]

| Target TLR | EC50 (μM) |

| TLR3 | 4.80 ± 0.73 |

| TLR8 | 13.5 ± 0.58 |

| TLR9 | 5.66 ± 0.17 |

Table 2: Dose-Dependent Induction of Apoptosis in HeLa Cells [1]

| This compound Concentration (μM) | Percentage of Apoptotic Cells (%) |

| 10 | ~10 |

| 20 | ~13 |

| 40 | ~17 |

Signaling Pathways and Molecular Mechanisms

The mechanism of action of this compound is initiated by its binding to and activation of TLR3, TLR8, and TLR9. These receptors, located in the endosomes of immune cells and some cancer cells, trigger distinct downstream signaling pathways that converge on the activation of the transcription factor NF-κB.

Figure 1: this compound initiates distinct TLR signaling pathways.

TLR3 Signaling Pathway (MyD88-Independent)

Upon activation by this compound, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This leads to the activation of TRAF3 and TRAF6, which in turn activate the kinases TBK1 and IKKε. These kinases phosphorylate and activate the transcription factor IRF3, leading to the production of type I interferons. Simultaneously, this pathway also activates the IKK complex, leading to NF-κB activation.

TLR8 and TLR9 Signaling Pathway (MyD88-Dependent)

Activation of TLR8 and TLR9 by this compound leads to the recruitment of the adaptor protein MyD88. MyD88 then recruits and activates members of the IRAK (interleukin-1 receptor-associated kinase) family, which subsequently activate TRAF6. Activated TRAF6 triggers the IKK complex, resulting in the phosphorylation and degradation of IκB proteins. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Induction of Apoptosis

This compound has been shown to directly induce apoptosis in HeLa cancer cells.[1] While the precise apoptotic pathway has not been fully elucidated, the activation of NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context. In this case, it appears to promote apoptosis. This process is likely mediated by the activation of caspases, a family of proteases that execute programmed cell death. Further research is needed to identify the specific initiator and executioner caspases involved.

S-Phase Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes an arrest of the cell cycle in the S phase in HeLa cells.[1] This prevents cancer cells from completing DNA replication and proceeding to mitosis, thereby inhibiting their proliferation. The molecular mechanisms linking TLR activation to S-phase arrest are still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Cytokine Production

A key consequence of TLR activation by this compound is the robust production of pro-inflammatory cytokines by immune cells, such as human monocytic THP-1 cells.[2] This cytokine storm, likely including TNF-α, IL-6, and IL-12, contributes to the anti-tumor immune response by activating and recruiting other immune cells to the tumor site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for TLR Agonists

Figure 2: Workflow for high-throughput screening of TLR agonists.

-

Cell Line: HEK293 cells stably expressing human TLR3 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

-

Assay Principle: Activation of TLR3 by a compound in the library leads to NF-κB activation, which drives the expression and secretion of SEAP into the cell culture medium. The amount of SEAP is quantified using a colorimetric or chemiluminescent substrate.

-

Procedure:

-

Seed HEK293-TLR3/NF-κB-SEAP reporter cells in 384-well plates.

-

Add compounds from a small molecule library to the wells at a final concentration of 10 µM.

-

Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Add a SEAP substrate (e.g., p-nitrophenyl phosphate or a chemiluminescent substrate) to the supernatant.

-

Measure the absorbance or luminescence using a plate reader.

-

Compounds that induce a significant increase in signal compared to a vehicle control are identified as hits.

-

NF-κB Activation Assay (SEAP Reporter Assay)

This assay is used to quantify the activation of NF-κB in response to TLR agonists.

-

Cell Lines: HEK293 cells stably expressing a specific TLR (e.g., TLR3, TLR8, or TLR9) and an NF-κB-SEAP reporter construct.

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known TLR agonist) and a negative control (vehicle).

-

Incubate for 16-24 hours.

-

Collect the supernatant and heat-inactivate endogenous phosphatases at 65°C for 30 minutes.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate at 37°C and measure the absorbance at 620-655 nm at various time points.

-

Calculate the EC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Experimental workflow for apoptosis detection.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.

-

Procedure:

-

Seed HeLa cells and treat with this compound as for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, collecting data on a linear scale.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

-

Future Directions and Unanswered Questions

While the primary mechanism of this compound as a multi-TLR agonist is well-established, several areas require further investigation to fully elucidate its therapeutic potential.

-

In Vivo Efficacy: Comprehensive in vivo studies in relevant cancer models are needed to determine the anti-tumor efficacy, optimal dosing, and potential toxicities of this compound.

-

Apoptotic Pathway Details: The specific caspases and other key proteins involved in this compound-induced apoptosis need to be identified to understand the precise molecular cascade.

-

Cytokine Profile: A detailed quantitative analysis of the full spectrum of cytokines and chemokines produced by different immune cell types in response to this compound is required.

-

Interaction with Other Pathways: The potential interplay between TLR signaling initiated by this compound and other critical cancer-related pathways, such as mTOR and autophagy, remains to be explored. Understanding these connections could reveal opportunities for combination therapies.

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound. As research progresses, a more detailed picture of its complex biological activities will undoubtedly emerge, further informing its potential development as a novel anti-cancer therapeutic.

References

CU-CPT17e as a multi-TLR agonist

An In-depth Technical Guide to CU-CPT17e as a Multi-TLR Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel small molecule that has been identified as a potent multi-Toll-like receptor (TLR) agonist, specifically activating TLR3, TLR8, and TLR9.[1][2][3][4] This unique activity profile allows it to induce a broad-spectrum innate immune response, making it a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in anticancer therapies.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Multi-TLR Agonism

This compound exerts its immunostimulatory effects by simultaneously activating three distinct Toll-like receptors: TLR3, TLR8, and TLR9. TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The activation of multiple TLRs by a single agent like this compound can lead to a more robust and multifaceted immune response compared to the activation of a single TLR.

-

TLR3 Activation: TLR3 is located in endosomes and recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade through the TRIF-dependent (MyD88-independent) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

-

TLR8 and TLR9 Activation: TLR8 and TLR9 are also endosomal receptors. TLR8 recognizes single-stranded RNA (ssRNA), while TLR9 recognizes unmethylated CpG DNA motifs found in bacteria and viruses. Both TLR8 and TLR9 signal through the MyD88-dependent pathway, which results in the activation of the transcription factor NF-κB and the production of a wide range of pro-inflammatory cytokines.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: NF-κB Activation in HEK293 Cells

| Target TLR | Cell Line | Assay | EC50 (μM) | Fold Activation (at optimal concentration) | Reference |

| TLR3 | HEK293 | NF-κB Reporter Assay | 4.80 ± 0.73 | 13.9 ± 0.9 | |

| TLR8 | HEK293 | NF-κB Reporter Assay | 13.5 ± 0.58 | Not Specified | |

| TLR9 | HEK293 | NF-κB Reporter Assay | 5.66 ± 0.17 | Not Specified |

Table 2: Anti-proliferative and Pro-apoptotic Effects on HeLa Cells

| Treatment | Concentration (μM) | Assay | Observation | Reference |

| This compound | 10 - 40 | Annexin V-FITC Apoptosis Assay | 10% to 17% increase in apoptotic cell population after 24h | |

| This compound | Not Specified | Cell Cycle Analysis | Arrest of the cell cycle at the S phase | |

| Poly I:C (Control) | 5 µg/mL | Annexin V-FITC Apoptosis Assay | Less effective than this compound at inducing apoptosis |

Signaling Pathways

This compound's activation of TLR3, TLR8, and TLR9 triggers distinct downstream signaling cascades, culminating in the production of a diverse set of immune mediators.

This compound TLR3 Signaling Pathway

References

The Multi-TLR Agonist CU-CPT17e: A Technical Guide to its Activation of TLR3, TLR8, and TLR9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT17e is a novel, synthetic small molecule that has been identified as a potent agonist for Toll-like Receptor 3 (TLR3), TLR8, and TLR9.[1][2] The simultaneous activation of multiple TLRs presents a promising strategy in immunotherapy, potentially offering a more robust and multifaceted immune response compared to single-TLR agonists.[2] This technical guide provides an in-depth overview of the activation of TLR3, TLR8, and TLR9 by this compound, including quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, oncology, and drug development.

Quantitative Data: Activation of NF-κB by this compound

The activity of this compound on TLR3, TLR8, and TLR9 has been quantified by measuring the activation of the transcription factor NF-κB in human embryonic kidney 293 (HEK293) cells stably expressing the respective TLRs. The results are summarized in the table below.

| Target | Cell Line | Assay | Parameter | Value (μM) |

| TLR3 | HEK293 | NF-κB Activation | EC50 | 4.80 ± 0.73[1][3] |

| TLR8 | HEK293 | NF-κB Activation | EC50 | 13.5 ± 0.58 |

| TLR9 | HEK293 | NF-κB Activation | EC50 | 5.66 ± 0.17 |

Signaling Pathways

The activation of TLR3, TLR8, and TLR9 by this compound initiates distinct downstream signaling cascades, all culminating in the activation of transcription factors that drive the expression of pro-inflammatory cytokines and other immune-related genes.

TLR3 Signaling Pathway

TLR3 recognizes double-stranded RNA (dsRNA), and its activation by agonists like this compound is thought to mimic viral recognition. This initiates a MyD88-independent signaling pathway involving the adaptor protein TRIF.

TLR8 Signaling Pathway

TLR8 recognizes single-stranded RNA (ssRNA) and its activation by this compound engages the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines.

TLR9 Signaling Pathway

TLR9 recognizes unmethylated CpG DNA motifs found in bacteria and viruses. This compound's activation of TLR9 also proceeds through the MyD88-dependent pathway, similar to TLR8, but can also lead to the production of type I interferons in certain cell types like plasmacytoid dendritic cells (pDCs).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

NF-κB Activation Assay in HEK-Blue™ TLR Cells

This protocol describes the measurement of NF-κB activation in HEK-Blue™ cells that stably express human TLR3, TLR8, or TLR9, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR3, hTLR8, or hTLR9 cells (InvivoGen)

-

DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml-100 μg/ml penicillin-streptomycin, 100 μg/ml Normocin™

-

HEK-Blue™ Selection (InvivoGen)

-

This compound

-

Positive controls: Poly(I:C) (for TLR3), R848 (for TLR8), ODN 2006 (for TLR9)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom plates

-

Spectrophotometer

Procedure:

-

Culture HEK-Blue™ cells in growth medium supplemented with HEK-Blue™ Selection.

-

On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed growth medium at a density of 280,000 cells/mL.

-

Add 180 µL of the cell suspension to each well of a 96-well plate (approximately 50,000 cells per well).

-

Prepare serial dilutions of this compound and the respective positive controls in growth medium.

-

Add 20 µL of the compound dilutions or controls to the appropriate wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

To measure SEAP activity, add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.

-

Incubate at 37°C for 1-3 hours.

-

Read the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Calculate the EC50 values by plotting the OD values against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Production Assay in THP-1 Cells

This protocol outlines a general method for assessing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from the human monocytic cell line THP-1 upon stimulation with this compound.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI 1640 medium, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, 4.5 g/L glucose, 1.5 g/L sodium bicarbonate, 10% heat-inactivated FBS, 100 U/ml-100 μg/ml penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Lipopolysaccharide (LPS) (positive control)

-

Human TNF-α and IL-6 ELISA kits

-

96-well plates

Procedure:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with 25-100 ng/mL PMA for 48-72 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

Prepare various concentrations of this compound and a positive control (e.g., 100 ng/mL LPS) in cell culture medium.

-

Remove the medium from the differentiated THP-1 cells and add the compound dilutions or controls.

-

Incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Apoptosis Assay in HeLa Cells by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis in HeLa cells treated with this compound using flow cytometry.

Materials:

-

HeLa cells (ATCC CCL-2)

-

DMEM with 10% FBS and antibiotics

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates at a density that will ensure they are sub-confluent at the time of treatment. Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours. Include an untreated control.

-

Harvest the cells by first collecting the floating cells from the medium. Then, wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

This compound represents a significant development in the field of immunotherapy, demonstrating the ability to activate multiple TLRs simultaneously. The data and protocols presented in this technical guide provide a foundational resource for further investigation into the therapeutic potential of this promising multi-TLR agonist. The detailed methodologies will enable researchers to reproduce and build upon the existing findings, facilitating a deeper understanding of the immunological consequences of TLR3, TLR8, and TLR9 co-activation and accelerating the translation of this knowledge into novel therapeutic strategies.

References

The Discovery and Development of CU-CPT17e: A Multi-Toll-Like Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CU-CPT17e has been identified as a potent small-molecule agonist of multiple Toll-like receptors (TLRs), specifically activating TLR3, TLR8, and TLR9. Its discovery stemmed from a cell-based high-throughput screening campaign aimed at identifying novel TLR3 activators. Subsequent structural optimization and broader profiling revealed its unique multi-TLR agonist activity. This compound induces a robust pro-inflammatory response and exhibits anticancer properties by triggering apoptosis and causing cell cycle arrest in cancer cell lines. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the fields of immunology and oncology.

Discovery and Optimization

This compound was discovered through a systematic process involving high-throughput screening (HTS) of a small-molecule library.[1] The primary screen was designed to identify compounds that could activate the nuclear factor-kappa B (NF-κB) signaling pathway downstream of TLR3.[1] Following the initial identification of hit compounds, a process of structural optimization was undertaken to improve potency and explore the structure-activity relationship (SAR). This optimization process ultimately led to the identification of compound 17e, now known as this compound.[1]

Counterscreening against other TLRs revealed that this compound possessed a unique activity profile, demonstrating agonism not only for TLR3 but also for TLR8 and TLR9.[1] This multi-TLR agonism suggests the potential for a broader and more potent immunomodulatory effect compared to single-TLR agonists.

Mechanism of Action

This compound exerts its biological effects by activating TLR3, TLR8, and TLR9, which are key pattern recognition receptors of the innate immune system. Upon binding, it initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] Activated NF-κB then translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory cytokines and chemokines.

Biochemical studies have demonstrated that treatment with this compound leads to a significant immune response, characterized by the production of various cytokines in human monocytic THP-1 cells.

Quantitative Biological Activity

The potency of this compound in activating different TLRs has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC50) values for NF-κB activation in HEK293 cells expressing individual TLRs are summarized in the table below.

| Target | Cell Line | Assay | EC50 (μM) | Fold Activation |

| TLR3 | HEK293 | NF-κB Activation | 4.80 ± 0.73 | 13.9 ± 0.9 |

| TLR8 | HEK293 | NF-κB Activation | 13.5 ± 0.58 | - |

| TLR9 | HEK293 | NF-κB Activation | 5.66 ± 0.17 | - |

Anticancer Activity

In addition to its immunomodulatory effects, this compound has demonstrated direct anticancer activity. Studies on the HeLa human cervical cancer cell line have shown that this compound inhibits cell proliferation by inducing apoptosis and causing cell cycle arrest at the S phase.

Treatment of HeLa cells with this compound resulted in a dose-dependent increase in the apoptotic cell population. At concentrations ranging from 10 to 40 μM, the apoptotic cell population increased from 10% to 17% after 24 hours of treatment.

Experimental Protocols

NF-κB Activation Assay

-

Cell Line: HEK293 cells stably co-transfected with a specific human TLR (TLR3, TLR8, or TLR9) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

-

Methodology:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a positive control (e.g., poly(I:C) for TLR3).

-

Incubate for 24 hours.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate.

-

Calculate the EC50 values from the dose-response curves.

-

Apoptosis Assay

-

Cell Line: HeLa cells.

-

Methodology:

-

Seed HeLa cells at a density of 3×10^5 cells/well in 6-well plates and allow them to attach for 24 hours.

-

Treat the cells with the indicated concentrations of this compound or a vehicle control (DMSO) for 24 hours.

-

Harvest the cells using 0.25% trypsin without EDTA and wash twice with PBS.

-

Stain the cells using an Annexin V-FITC apoptosis detection kit according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry using an instrument such as a BD Accuri C6 flow cytometer.

-

Visualizations

Signaling Pathway

Caption: this compound activates TLR3, 8, and 9, leading to NF-κB activation.

Experimental Workflow

Caption: Discovery and characterization workflow of this compound.

Conclusion

This compound represents a significant discovery in the field of innate immunity modulation. Its ability to act as a potent agonist for multiple TLRs distinguishes it from many existing immunomodulators. The pro-inflammatory and direct anticancer effects of this compound highlight its potential for further development as a standalone therapy or as an adjuvant in combination with other cancer treatments. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

The Structure-Activity Relationship of CU-CPT17e: A Multi-TLR Agonist for Immuno-Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT17e has emerged as a significant small molecule of interest in the field of immuno-oncology. It functions as a potent agonist for multiple Toll-like Receptors (TLRs), specifically TLR3, TLR8, and TLR9.[1][2] This multi-pronged activation of the innate immune system triggers a cascade of downstream signaling events, leading to robust pro-inflammatory responses and notable anti-cancer activities.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its evaluation and visualizing the key signaling pathways it modulates.

Core Compound Profile

Compound: this compound

Mechanism of Action: Agonist of Toll-like Receptor 3 (TLR3), Toll-like Receptor 8 (TLR8), and Toll-like Receptor 9 (TLR9).[1]

Biological Activities:

-

Induces strong NF-κB activation in HEK293 cells expressing TLR3, TLR8, and TLR9.

-

Stimulates the production of various cytokines in human monocytic THP-1 cells.

-

Inhibits the proliferation of HeLa cancer cells.

-

Induces apoptosis in HeLa cells.

-

Arrests the cell cycle at the S phase in HeLa cells.

Structure-Activity Relationship (SAR)

The development of this compound stemmed from a cell-based high-throughput screening for small molecules that activate TLR3-mediated NF-κB signaling. Subsequent structural optimization led to the identification of this compound as a multi-TLR agonist. The following table summarizes the quantitative data on the activity of this compound.

| Receptor | Cell Line | Assay | EC50 (µM) | Fold NF-κB Activation | Reference |

| TLR3 | HEK293 | NF-κB Reporter | 4.80 ± 0.73 | 13.9 ± 0.9 | |

| TLR8 | HEK293 | NF-κB Reporter | 13.5 ± 0.58 | - | |

| TLR9 | HEK293 | NF-κB Reporter | 5.66 ± 0.17 | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

NF-κB Reporter Assay in HEK-Blue™ Cells

This assay quantifies the activation of the NF-κB signaling pathway upon TLR stimulation.

Cell Line: HEK-Blue™ cells are human embryonic kidney (HEK293) cells that are stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

-

Cell Plating: Plate HEK-Blue™ cells expressing the desired TLR (TLR3, TLR8, or TLR9) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control agonist for each TLR (e.g., poly(I:C) for TLR3, R848 for TLR8, and CpG ODN for TLR9).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

SEAP Detection:

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.

-

Incubate according to the manufacturer's instructions to allow for color development.

-

-

Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a microplate reader.

-

Analysis: Calculate the fold activation of NF-κB relative to the vehicle control and determine the EC50 values.

Apoptosis Assay in HeLa Cells (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.

Protocol:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are live cells.

-

Cell Cycle Analysis in HeLa Cells (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture HeLa cells and treat them with various concentrations of this compound.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflow

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound and a general experimental workflow for its evaluation.

Caption: TLR3 Signaling Pathway Activated by this compound.

Caption: TLR8 Signaling Pathway Activated by this compound.

Caption: TLR9 Signaling Pathway Activated by this compound.

Caption: General Experimental Workflow for this compound.

Conclusion

This compound represents a promising multi-TLR agonist with demonstrated anti-cancer properties. Its ability to simultaneously activate TLR3, TLR8, and TLR9 positions it as a valuable tool for cancer immunotherapy research. The structure-activity relationship studies that led to its discovery highlight the potential for developing novel small-molecule immune-modulators. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further exploration of analogs and their differential effects on TLR signaling will be crucial in refining the therapeutic index of this class of molecules.

References

An In-depth Technical Guide on the Immunomodulatory Properties of CU-CPT17e

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT17e is a novel small molecule that has been identified as a potent agonist for multiple Toll-like receptors (TLRs), specifically TLR3, TLR8, and TLR9.[1][2] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] The activation of TLRs triggers downstream signaling cascades that lead to the production of various pro-inflammatory cytokines and the activation of adaptive immunity.[5] By simultaneously activating multiple TLRs, this compound has the potential to elicit a more robust and multifaceted immune response compared to single TLR agonists, making it a promising candidate for applications in vaccine adjuvants and cancer immunotherapy.

Biochemical studies have demonstrated that this compound can induce a strong immune response by stimulating the production of various cytokines in human monocytic THP-1 cells. Furthermore, it has shown anticancer activities by inhibiting the proliferation of HeLa cancer cells through the induction of apoptosis and cell cycle arrest at the S phase. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Quantitative Data

The immunomodulatory and anticancer effects of this compound have been quantified in several key in vitro experiments. The following tables summarize the significant findings.

Table 1: NF-κB Activation in HEK293 Cells

| Toll-like Receptor | This compound EC50 (µM) | Fold NF-κB Activation (at optimal concentration) |

| TLR3 | 4.80 ± 0.73 | 13.9 ± 0.9 |

| TLR8 | 13.5 ± 0.58 | Not specified |

| TLR9 | 5.66 ± 0.17 | Not specified |

Data derived from studies on HEK293 cells expressing the respective TLRs.

Table 2: Induction of Apoptosis in HeLa Cells

| Treatment | Concentration | Percentage of Apoptotic Cells |

| This compound | 10 µM | ~10% |

| This compound | 20 µM | Not specified |

| This compound | 40 µM | ~17% |

| Poly I:C (Control) | 5 µg/mL | Less than this compound at 10 µM |

HeLa cells were treated for 24 hours before analysis.

Experimental Protocols

1. NF-κB Activation Assay in HEK293 Cells

-

Cell Line: HEK293 cells stably co-transfected with a specific human TLR gene (TLR3, TLR8, or TLR9) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

-

Methodology:

-

Seed the transfected HEK293 cells in 96-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound.

-

Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant using a colorimetric assay. The level of SEAP activity is directly proportional to the extent of NF-κB activation.

-

Calculate the EC50 values from the dose-response curves.

-

2. Apoptosis Assay in HeLa Cells

-

Cell Line: HeLa (human cervical cancer) cells.

-

Methodology:

-

Seed HeLa cells at a density of 3×10^5 cells/well in 6-well plates and allow them to attach for 24 hours.

-

Treat the cells with different concentrations of this compound (10 to 40 µM) or a control substance like Poly I:C (5 µg/mL) for 24 hours.

-

Harvest the cells using 0.25% trypsin without EDTA and wash them twice with PBS.

-

Stain the cells using an Annexin V-FITC apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

3. Cytokine Production in THP-1 Cells

-

Cell Line: THP-1 (human monocytic) cells.

-

Methodology:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA).

-

Treat the differentiated THP-1 cells with this compound.

-

Collect the cell culture supernatant at various time points.

-

Measure the concentrations of different cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Small Molecules as Multi-Toll-like Receptor Agonists with Proinflammatory and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunotherapeutic Implications of Toll-like Receptors Activation in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like receptor-guided therapeutic intervention of human cancers: molecular and immunological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CU-CPT17e in Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT17e has been identified as a potent small molecule agonist for Toll-like Receptor 3 (TLR3), TLR8, and TLR9.[1][2] This multi-TLR agonist activity positions this compound as a significant modulator of both innate and adaptive immune responses. This technical guide provides an in-depth analysis of the known and inferred mechanisms of action of this compound, with a focus on its role in activating innate immune cells, its potential to shape adaptive immunity, and its putative involvement in NLRP3 inflammasome activation. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent, such as a vaccine adjuvant or an anti-cancer immunomodulator.

Introduction to this compound

This compound is a novel synthetic small molecule that was discovered through a cell-based high-throughput screening for TLR3 agonists.[1][2] Subsequent structural optimization and counterscreening revealed its unique ability to simultaneously activate TLR3, TLR8, and TLR9.[1] TLRs are key pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The capacity of this compound to engage multiple TLRs suggests a potential for inducing a more robust and multifaceted immune response compared to single-TLR agonists.

Role in Innate Immunity

The primary and most well-documented role of this compound is the activation of innate immune responses through the stimulation of TLR3, TLR8, and TLR9. This activation converges on the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.

Mechanism of Action: Multi-TLR Signaling

This compound activates distinct TLR signaling pathways located in the endosomes of immune cells such as monocytes, macrophages, and dendritic cells.

-

TLR3 Signaling: Upon binding to this compound, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This leads to the activation of TRAF3 and TRAF6, culminating in the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.

-

TLR8 and TLR9 Signaling: Both TLR8 and TLR9 utilize the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88 recruits IRAK4, IRAK1, and TRAF6, which also leads to the activation of the IKK complex and NF-κB.

The simultaneous activation of both TRIF-dependent (via TLR3) and MyD88-dependent (via TLR8 and TLR9) pathways by this compound likely results in a potent and synergistic activation of NF-κB.

Pro-inflammatory Cytokine Production

Biochemical studies have demonstrated that this compound induces a potent immune response through the production of various cytokines in the human monocytic cell line THP-1. Pro-inflammatory assays confirmed that this compound stimulates the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) at both the transcriptional and translational levels.

Quantitative Data: Innate Immune Activation

The following tables summarize the available quantitative data on the activation of innate immune responses by this compound.

Table 1: NF-κB Activation by this compound in HEK293 Cells

| TLR Target | EC50 (µM) for NF-κB Activation |

| TLR3 | 4.80 ± 0.73 |

| TLR8 | 13.5 ± 0.58 |

| TLR9 | 5.66 ± 0.17 |

| Data from HEK293 cells expressing the respective human TLR and an NF-κB reporter gene. |

Table 2: Pro-inflammatory Gene Expression in THP-1 Cells Induced by this compound (10 µM)

| Gene | Fold Change in mRNA Expression (vs. DMSO control) |

| TNF-α | ~150 |

| IL-6 | ~100 |

| IL-8 | ~60 |

| Data derived from graphical representations in the source publication and are approximate. |

Role in Adaptive Immunity (Inferred)

While direct studies on the effect of this compound on adaptive immunity are not yet available, its role can be inferred from its mechanism of action as a multi-TLR agonist. TLR activation is a critical link between the innate and adaptive immune systems.

Adjuvant Potential and T-Helper Cell Polarization

TLR agonists are well-established as potent vaccine adjuvants that can enhance and shape the adaptive immune response to co-administered antigens. The specific TLRs activated by this compound suggest a strong potential to induce a T-helper 1 (Th1) biased immune response, which is crucial for anti-viral and anti-tumor immunity.

-

TLR3, TLR8, and TLR9 activation on antigen-presenting cells (APCs), such as dendritic cells, is known to promote the production of IL-12.

-

IL-12 is a key cytokine that drives the differentiation of naive CD4+ T cells into IFN-γ-producing Th1 cells.

-

IFN-γ produced by Th1 cells further activates macrophages and cytotoxic T lymphocytes (CTLs), leading to effective cell-mediated immunity.

B-Cell Activation

TLR9 agonists, in particular, are known to be potent activators of B lymphocytes. Therefore, it is plausible that this compound can directly stimulate B-cell proliferation and differentiation into antibody-secreting plasma cells, contributing to a robust humoral immune response.

Putative Role in NLRP3 Inflammasome Activation (Inferred)

There is no direct evidence linking this compound to the activation of the NLRP3 inflammasome. However, a plausible mechanism can be inferred from the known activities of its target TLRs. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).

-

Signal 1 (Priming): TLR signaling is a classic priming signal for the NLRP3 inflammasome. This compound, by activating TLR3, TLR8, and TLR9, induces NF-κB activation, which upregulates the transcription of NLRP3 and pro-IL-1β.

-

Signal 2 (Activation): While TLR signaling is primarily for priming, some TLR agonists, under certain conditions, can also provide the second signal. Specifically, agonists for TLR3 (poly I:C) and TLR9 (CpG ODN) have been shown to activate the NLRP3 inflammasome, leading to caspase-1 activation, IL-1β maturation, and pyroptosis. The mechanism is thought to involve mitochondrial dysfunction and the release of mitochondrial DNA.

Therefore, it is highly probable that this compound can at least prime the NLRP3 inflammasome, and may, in certain cellular contexts, also provide the activation signal, leading to the secretion of mature IL-1β.

Experimental Protocols

NF-κB Reporter Assay in HEK293 Cells

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to this compound.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing a specific human TLR (TLR3, TLR8, or TLR9) and an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.

-

Luminescence Measurement: Add a luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a microplate luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity by normalizing the readings from this compound-treated wells to the vehicle control wells. Determine the EC50 value by plotting the fold induction against the log of the compound concentration.

Cytokine Measurement in THP-1 Cells by ELISA

This protocol is for quantifying the secretion of pro-inflammatory cytokines from THP-1 cells upon stimulation with this compound.

Methodology:

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours.

-

Stimulation: After differentiation, replace the medium with fresh medium and rest the cells for 24 hours. Then, treat the cells with various concentrations of this compound or a vehicle control for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

-

ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-8) according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

This compound is a potent multi-TLR agonist that robustly activates innate immune responses, characterized by NF-κB activation and the production of pro-inflammatory cytokines. Its ability to engage TLR3, TLR8, and TLR9 simultaneously suggests a strong potential for its use as a vaccine adjuvant to promote Th1-biased adaptive immunity and as an anti-cancer agent through the stimulation of anti-tumor immune responses. Furthermore, based on the known functions of its target receptors, this compound is likely a potent primer of the NLRP3 inflammasome.

Future research should focus on validating the inferred roles of this compound in adaptive immunity and NLRP3 inflammasome activation through direct experimentation. In vivo studies in relevant animal models are crucial to evaluate its efficacy and safety as a vaccine adjuvant and for cancer immunotherapy. A comprehensive characterization of the full cytokine and chemokine profile induced by this compound will provide a deeper understanding of its immunomodulatory properties. These studies will be instrumental in translating the promising in vitro findings of this compound into potential clinical applications.

References

In-Depth Technical Guide: Proinflammatory and Anticancer Activities of CU-CPT17e

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT17e is a novel small molecule that has demonstrated significant potential as both a potent immunostimulant and a direct-acting anticancer agent. Functioning as a multi-Toll-like receptor (TLR) agonist, this compound activates TLR3, TLR8, and TLR9, triggering a robust proinflammatory response. This activity, combined with its ability to induce apoptosis and cell cycle arrest in cancer cells, positions this compound as a promising candidate for further investigation in cancer immunotherapy and as a vaccine adjuvant. This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with the proinflammatory and anticancer activities of this compound.

Proinflammatory Activity of this compound

This compound's proinflammatory effects are mediated through the activation of multiple Toll-like receptors, key players in the innate immune system. This activation leads to the production of a variety of cytokines, orchestrating a complex immune response.

Quantitative Data: TLR Activation and Cytokine Production

This compound has been shown to be a potent agonist of human TLR3, TLR8, and TLR9. The efficacy of TLR activation is often quantified by measuring the activation of the downstream transcription factor, nuclear factor-kappa B (NF-κB).[1] Biochemical studies have demonstrated that this compound induces a strong immune response through the production of various cytokines in human monocytic THP-1 cells.[1][2]

| Cell Line | Target | Parameter | Value (μM) |

| HEK293-hTLR3 | TLR3 | EC50 for NF-κB activation | 4.80 ± 0.73 |

| HEK293-hTLR8 | TLR8 | EC50 for NF-κB activation | 13.5 ± 0.58 |

| HEK293-hTLR9 | TLR9 | EC50 for NF-κB activation | 5.66 ± 0.17 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

While the specific concentrations of individual cytokines induced by this compound in THP-1 cells are not detailed in the primary literature, the activation of TLR3, TLR8, and TLR9 is known to lead to the production of key proinflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β.

Signaling Pathways

The activation of TLR3, TLR8, and TLR9 by this compound initiates distinct downstream signaling cascades that converge on the activation of NF-κB and other transcription factors, leading to the expression of proinflammatory genes.

TLR3 recognizes double-stranded RNA and signals through the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor protein. This leads to the activation of the IKK complex and subsequent phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus.

Caption: TLR3 signaling cascade initiated by this compound.

TLR8 and TLR9 recognize single-stranded RNA and CpG DNA, respectively. Both signal through the MyD88 (Myeloid differentiation primary response 88) adaptor protein. This leads to the formation of the Myddosome complex, activation of IRAKs (IL-1 receptor-associated kinases) and TRAF6, and ultimately the activation of the IKK complex and NF-κB.

Caption: TLR8 and TLR9 MyD88-dependent signaling cascade.

Anticancer Activity of this compound

In addition to its immunomodulatory properties, this compound exhibits direct anticancer effects by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells.

Quantitative Data: Cytotoxicity and Apoptosis Induction

The anticancer activity of this compound has been primarily evaluated in HeLa cervical cancer cells.[1]

| Cell Line | Parameter | Value (μM) |

| HeLa | IC50 for cell proliferation | 2.7 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Treatment of HeLa cells with this compound leads to a dose-dependent increase in the apoptotic cell population.

| This compound Concentration (μM) | Apoptotic Cell Population (%) |

| 10 | ~10 |

| 20 | ~12 |

| 40 | ~17 |

Experimental Protocols

-

Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Seed HeLa cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. The primary research indicates that this compound arrests the cell cycle at the S phase.[1]

Caption: Workflow for assessing the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents a promising dual-function molecule with both immunostimulatory and direct anticancer properties. Its ability to activate multiple TLRs suggests its potential as a potent vaccine adjuvant and as a component of combination cancer immunotherapies. The direct cytotoxic effects on cancer cells further enhance its therapeutic potential.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer is a critical next step.

-

Comprehensive Cytokine Profiling: A detailed analysis of the full spectrum of cytokines and chemokines induced by this compound in various immune cell types will provide a deeper understanding of its immunomodulatory effects.

-

Broad-spectrum Anticancer Activity: Investigating the efficacy of this compound against a wider range of cancer cell lines is necessary to determine its full potential as an anticancer agent.

-

Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest will be crucial for its clinical development.

This technical guide provides a foundational understanding of the proinflammatory and anticancer activities of this compound, offering valuable insights for researchers and drug development professionals interested in advancing this promising molecule towards clinical applications.

References

CU-CPT17e as a potential vaccine adjuvant

An In-Depth Technical Guide to CU-CPT17e: A Novel Multi-TLR Agonist for Vaccine Adjuvant Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, synthetic small molecule that has been identified as a potent agonist for multiple Toll-like Receptors (TLRs), specifically TLR3, TLR8, and TLR9.[1][2][3] By simultaneously activating these key pattern recognition receptors, this compound initiates a broad and robust innate immune response, characterized by the production of various pro-inflammatory cytokines and Type I interferons.[2][4] This powerful immunostimulatory activity positions this compound as a highly promising candidate for development as a vaccine adjuvant. Therapies that activate multiple TLRs may offer superior therapeutic profiles compared to single-TLR activation. This technical guide provides a comprehensive overview of the core mechanism, signaling pathways, quantitative activity, and experimental protocols related to this compound.

Core Mechanism of Action: Multi-Toll-Like Receptor Agonism

This compound functions by targeting intracellular TLRs located within the endosomal compartments of immune cells such as dendritic cells, macrophages, and B cells. Unlike many TLR agonists that are large biological molecules (e.g., dsRNA for TLR3, ssRNA for TLR7/8, CpG DNA for TLR9), this compound is a small molecule capable of activating TLR3, TLR8, and TLR9. This multi-agonist activity is a unique characteristic that may lead to a more potent and multifaceted immune response compared to single-TLR agonists.

Downstream Signaling Pathways

The activation of TLRs by this compound initiates distinct downstream signaling cascades, primarily the TRIF-dependent pathway for TLR3 and the MyD88-dependent pathway for TLR8 and TLR9.

TLR3-Mediated TRIF-Dependent Signaling

Upon binding of this compound, TLR3 dimerizes and recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This leads to the activation of two key arms of the innate immune response:

-

IRF3 Activation: TRIF recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFN-α/β).

-

NF-κB Activation: TRIF also engages TRAF6 and RIP1 to activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which moves to the nucleus to induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Small Molecules as Multi-Toll-like Receptor Agonists with Proinflammatory and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TLR激动剂 | MCE [medchemexpress.cn]

- 4. The Role of Toll-like Receptor Agonists and Their Nanomedicines for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CU-CPT17e (in vitro)

For Research Use Only.

Introduction

CU-CPT17e is a potent synthetic small molecule that functions as a multi-Toll-like receptor (TLR) agonist, specifically activating TLR3, TLR8, and TLR9.[1] This activation triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines.[2] In vitro studies have demonstrated that this compound possesses anti-cancer properties, including the induction of apoptosis and cell cycle arrest in cancer cell lines.[1][2] These characteristics make this compound a valuable tool for research in immunology, oncology, and drug development.

These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on NF-κB activation, apoptosis induction, cell cycle progression, and cytokine production.

Product Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₇H₂₄N₂O₈ |

| Molecular Weight | 504.49 g/mol |

| CAS Number | 2109805-75-4 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |

| Storage | Store at -20°C for long-term use. |

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro experiments with this compound.

Table 1: NF-κB Activation in HEK293 Cells [1]

| TLR Target | EC₅₀ (μM) |

| TLR3 | 4.80 ± 0.73 |

| TLR8 | 13.5 ± 0.58 |

| TLR9 | 5.66 ± 0.17 |

Table 2: Induction of Apoptosis in HeLa Cells

| This compound Concentration (μM) | Apoptotic Cell Population (%) |

| 10 | ~10 |

| 20 | ~12 |

| 40 | ~17 |

| Poly I:C (5 µg/mL) | <10 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 5.05 mg of this compound in 1 mL of DMSO.

-

For higher solubility, the tube may be warmed to 37°C and vortexed or sonicated for a short period.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

NF-κB Reporter Assay

This protocol describes the use of a reporter cell line, such as HEK-Blue™ TLR cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ TLR3, TLR8, or TLR9 reporter cells

-

Appropriate cell culture medium and supplements

-

This compound stock solution

-

Positive control (e.g., Poly(I:C) for TLR3, R848 for TLR8, ODN 2006 for TLR9)

-

96-well cell culture plates

-

SEAP detection reagent (e.g., QUANTI-Blue™)

-

Plate reader

Workflow Diagram:

Caption: Workflow for the NF-κB reporter gene assay.

Protocol:

-

Seed the HEK-Blue™ TLR reporter cells in a 96-well plate at a density recommended by the manufacturer.

-

Incubate the plate at 37°C in a 5% CO₂ incubator until the cells reach the desired confluency.

-

Prepare serial dilutions of this compound and the appropriate positive control in the cell culture medium.

-

Remove the old medium from the cells and add the prepared dilutions of this compound or controls. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Following incubation, collect an aliquot of the cell culture supernatant.

-

Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.

-

Incubate at 37°C for the recommended time (typically 1-3 hours).

-

Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a microplate reader.

-

Calculate the fold induction of NF-κB activation relative to the vehicle control.

Apoptosis Assay by Annexin V-FITC Staining

This protocol details the detection of apoptosis in HeLa cells treated with this compound using an Annexin V-FITC apoptosis detection kit and flow cytometry.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-well plates

-

This compound stock solution

-

Positive control for apoptosis (e.g., Staurosporine)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

0.25% Trypsin-EDTA

-

Flow cytometer

Workflow Diagram:

Caption: Workflow for the apoptosis assay using Annexin V/PI staining.

Protocol:

-

Seed HeLa cells at a density of 3 x 10⁵ cells/well in 6-well plates.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or a positive control for 24 hours. Include a vehicle control (DMSO).

-

After treatment, harvest the cells by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Use appropriate gating to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in HeLa cells treated with this compound by staining with propidium iodide and analysis via flow cytometry.

Materials:

-

HeLa cells

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

PBS

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed HeLa cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cytokine Production Assay

This protocol outlines the measurement of cytokine production from human monocytic THP-1 cells stimulated with this compound.

Materials:

-

THP-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

24-well plates

-

This compound stock solution

-

Positive control (e.g., LPS)

-

ELISA kits or multiplex bead-based immunoassay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

Plate reader or flow cytometer compatible with the chosen assay

Protocol:

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh medium.

-

Seed the THP-1 cells (differentiated or undifferentiated) in 24-well plates at an appropriate density.

-

Treat the cells with various concentrations of this compound or a positive control.

-

Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways activated by this compound through TLR3, TLR8, and TLR9.

Caption: Signaling pathways activated by this compound.

References

Application Notes and Protocols for Testing CU-CPT17e Activity in HEK293, THP-1, and HeLa Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT17e is a potent small molecule agonist of multiple Toll-like receptors (TLRs), specifically activating TLR3, TLR8, and TLR9.[1][2] This multi-TLR agonist activity makes this compound a compound of significant interest for its potential applications in immunology and oncology, including as a vaccine adjuvant and an anticancer agent.[2] These application notes provide detailed protocols for testing the activity of this compound in three commonly used human cell lines: HEK293, THP-1, and HeLa. The provided methodologies will enable researchers to characterize the compound's effects on intracellular signaling, immune response, and cancer cell viability.

Data Summary

The following tables summarize the quantitative data regarding the activity of this compound in the specified cell lines.

Table 1: NF-κB Activation in HEK293 Cells

| Cell Line | Receptor | Parameter | Value (µM) | Fold Activation |

| HEK293 | TLR3 | EC₅₀ | 4.80 ± 0.73 | 13.9 ± 0.9 |

| HEK293 | TLR8 | EC₅₀ | 13.5 ± 0.58 | - |

| HEK293 | TLR9 | EC₅₀ | 5.66 ± 0.17 | - |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of this compound required to induce a half-maximal response in an NF-κB reporter assay.[1]

Table 2: Antiproliferative and Pro-Apoptotic Activity in HeLa Cells

| Parameter | 24h Treatment | 48h Treatment | 72h Treatment |

| IC₅₀ (µM) | 38.56 | 2.71 | - |

| Apoptotic Cell Population (%) | |||

| 10 µM this compound | 10% | - | - |

| 20 µM this compound | - | - | - |

| 40 µM this compound | 17% | - | - |

| Poly I:C (5 µg/mL) | <10% | - | - |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of HeLa cell proliferation.[3] The apoptotic cell population was determined by Annexin V-FITC staining after 24 hours of treatment.

Table 3: Cytokine Production in THP-1 Cells

Signaling Pathway

This compound exerts its biological effects by activating TLR3, TLR8, and TLR9, which are intracellular receptors located in endosomes. Upon binding of this compound, these TLRs initiate downstream signaling cascades that converge on the activation of the transcription factor NF-κB and the production of inflammatory cytokines.

Experimental Protocols

NF-κB Reporter Assay in HEK293 Cells

This protocol describes how to measure the activation of the NF-κB signaling pathway in HEK293 cells stably expressing a specific TLR and an NF-κB-driven luciferase reporter gene.

Materials:

-

HEK293 cells stably expressing TLR3, TLR8, or TLR9 and an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK293 reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

-